![molecular formula C15H17ClF3NO B5884879 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclohexylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Used as a small molecule activator of histone acetyltransferase activity.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide is unique due to its specific structural features, such as the cyclohexylacetamide moiety, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-13-7-6-11(9-12(13)15(17,18)19)20-14(21)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKOESAQAFNMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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